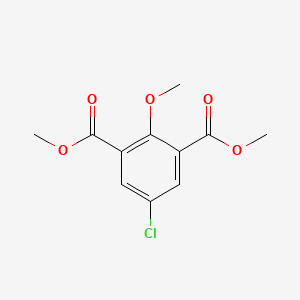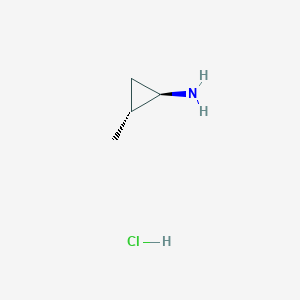
2-(4,6-Difluoro-1H-indol-3-yl)acetic acid
Vue d'ensemble
Description
2-(4,6-Difluoro-1H-indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C10H7F2NO2 and its molecular weight is 211.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
- Synthesis and Antimicrobial Activity : 2-(1H-Indol-3-yl)acetic acid derivatives demonstrated potential as antibacterial agents against Gram-positive and Gram-negative bacteria. Some compounds showed activity close to the standard antibiotic Ciprofloxacin and exhibited notable anti-enzymatic potential against various enzymes, suggesting potential therapeutic applications against inflammatory ailments (Rubab et al., 2017).
Chemical Synthesis and Derivatives
Development of Novel Derivatives : A study explored the synthesis of novel substituted indoloketopiperazine derivatives using 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid. These derivatives were obtained in moderate to high yields, showcasing the versatility of this compound in creating new chemical entities (Ghandi et al., 2012).
Heterocyclic Compound Synthesis : Another research highlighted the reaction of 6,7-difluoroquinoxalin-2-one with indoles to produce hydrogen substitution products. This study emphasizes the role of 2-(4,6-Difluoro-1H-indol-3-yl)acetic acid in synthesizing fluoroquinoxalin-2(1H)-one derivatives (Azev et al., 2017).
Biochemical and Molecular Studies
- Plant Hormone Analysis : Indole-3-acetic acid, a derivative of this compound, was used as an internal standard for mass spectral analysis of plant hormones. This showcases its utility in biochemical studies, especially in plant physiology (Cohen et al., 1986).
Drug Development and Therapeutics
- CRTH2 Antagonist Identification : Research led to the discovery of a CRTh2 antagonist, setipiprant, which demonstrated potential for treating asthma and allergic rhinitis. This compound is structurally related to this compound, highlighting its relevance in respiratory therapeutics (Fretz et al., 2013).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4,6-Difluoro-1H-indol-3-yl)acetic acid. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it’s important to keep the compound and its containers away from heat and sources of ignition .
Propriétés
IUPAC Name |
2-(4,6-difluoro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZNCCWEMVAAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















